In-Depth Technical Guide: 3-Chloro-6-methyl-1H-indazole (CAS 885271-60-3)
In-Depth Technical Guide: 3-Chloro-6-methyl-1H-indazole (CAS 885271-60-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Chloro-6-methyl-1H-indazole, CAS number 885271-60-3. It covers its physicochemical properties, potential synthesis pathways, spectroscopic data, and the broader context of its significance within medicinal chemistry, with a focus on the indazole scaffold.
Core Compound Properties
3-Chloro-6-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds. The indazole core is a key pharmacophore found in numerous biologically active molecules and FDA-approved drugs.[1] Its structure, featuring a fused benzene and pyrazole ring, allows for diverse interactions with biological targets.[2][3] The 1H-tautomer is generally the most thermodynamically stable form.[2][4]
Physicochemical Data
Quantitative properties for 3-Chloro-6-methyl-1H-indazole are summarized below. Data is compiled from chemical supplier databases and predictive modeling.
| Property | Value |
| CAS Number | 885271-60-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 3-chloro-6-methyl-1H-indazole |
| Appearance | Off-white to light yellow solid |
| Melting Point | 168-172 °C |
| Boiling Point | Predicted: 346.7±15.0 °C at 760 mmHg |
| Density | Predicted: 1.4±0.1 g/cm³ |
| Solubility | Soluble in DMSO, Methanol |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common route to substituted indazoles involves the diazotization and cyclization of appropriately substituted anilines.[4] A plausible synthesis for 3-Chloro-6-methyl-1H-indazole would start from a substituted o-toluidine derivative.
The general workflow for such a synthesis is outlined below.
Caption: Proposed general workflow for the synthesis of 3-Chloro-6-methyl-1H-indazole.
Experimental Protocol: General Method for C3-Chlorination of Indazoles
This protocol is adapted from general procedures for the chlorination of the indazole ring at the 3-position and serves as a representative methodology.[5]
Materials:
-
6-methyl-1H-indazole (starting material)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: To a solution of 6-methyl-1H-indazole (1 equivalent) in acetonitrile, add N-Chlorosuccinimide (1.1 to 1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The use of DMSO as a solvent or co-solvent can catalyze the reaction.[5]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Isolation: Purify the final product by column chromatography on silica gel or by recrystallization to yield 3-Chloro-6-methyl-1H-indazole.
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a dedicated public spectrum for this specific CAS number is sparse, the expected spectral features can be predicted based on analysis of closely related indazole analogues.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, DMSO-d₆, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~13.5 |
| ~7.7 |
| ~7.5 |
| ~7.0 |
| ~2.4 |
| ¹³C NMR (Predicted, DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) |
| ~141.0 |
| ~137.0 |
| ~135.0 |
| ~122.0 |
| ~121.0 |
| ~118.0 |
| ~109.0 |
| ~21.0 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| Parameter | Expected Value |
| Ionization Mode | Electrospray (ESI) or Electron Ionization (EI) |
| Molecular Ion [M]⁺ | m/z 166 (corresponding to ³⁵Cl isotope) |
| Isotope Peak [M+2]⁺ | m/z 168 (corresponding to ³⁷Cl, ~32% of [M]⁺) |
| [M+H]⁺ (ESI) | m/z 167.03 |
Biological and Medicinal Significance
Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[3][9] They are known to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes.[1]
Established Activities of the Indazole Scaffold
The indazole nucleus is present in drugs with diverse therapeutic applications:[1]
-
Anticancer: Axitinib (a tyrosine kinase inhibitor).
-
Antiemetic: Granisetron (a serotonin 5-HT₃ receptor antagonist).
-
Anti-inflammatory: Benzydamine.
Derivatives of the closely related 3-chloro-6-nitro-1H-indazole have shown promising activity as antileishmanial agents by targeting the enzyme trypanothione reductase (TryR) in Leishmania parasites.[2][10][11]
Potential Signaling Pathway Involvement
Given the known targets of many indazole-based compounds, 3-Chloro-6-methyl-1H-indazole could potentially act as an inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways. The diagram below illustrates a generalized kinase signaling pathway, a common target for indazole-containing drugs.
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase pathway.
Conclusion
3-Chloro-6-methyl-1H-indazole (CAS 885271-60-3) is a valuable heterocyclic building block. Its structural similarity to known bioactive molecules suggests significant potential for its use in drug discovery and development, particularly in the fields of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing its key properties and offering context for its application in further scientific investigation. Detailed experimental validation of its synthesis and biological activity represents a clear avenue for future research.
References
- 1. 3-Chloro-6-methyl-1H-indazole | 885271-60-3 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
